molecular formula C10H17N3O10P2 B039657 msADP CAS No. 118790-66-2

msADP

Cat. No. B039657
CAS RN: 118790-66-2
M. Wt: 401.2 g/mol
InChI Key: AFRPZTUILYHHGY-UHFFFAOYSA-N
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Description

Multiple sclerosis (MS) is a chronic autoimmune disease of the central nervous system (CNS) that affects millions of people worldwide. MS is characterized by inflammation, demyelination, and axonal damage, leading to a range of neurological symptoms and disabilities. MS is a complex disease with no known cure, and current treatments are limited in their efficacy and safety. Therefore, there is a need for new and effective therapies to treat MS.
One promising approach is the use of the synthetic compound, msADP, which has shown potential as a therapeutic agent for MS.

Mechanism of Action

The exact mechanism of action of msADP is not fully understood, but it is believed to involve the modulation of immune cell function. This compound has been shown to inhibit the activation of T cells and B cells, which are key players in the immune response in this compound. This compound also inhibits the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which contribute to the inflammatory response in this compound.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects that may be beneficial in the treatment of this compound. These include:
- Inhibition of T cell and B cell activation
- Inhibition of pro-inflammatory cytokine production
- Reduction of inflammation, demyelination, and axonal damage
- Neuroprotective effects

Advantages and Limitations for Lab Experiments

One advantage of msADP is that it has been extensively studied in preclinical models of this compound, and the results have been promising. This compound has been shown to be effective in reducing inflammation, demyelination, and axonal damage, leading to improvements in neurological function. Another advantage is that this compound is a synthetic compound, which means that it can be easily synthesized and modified for optimal efficacy.
One limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Another limitation is that this compound may have off-target effects, which could lead to unwanted side effects.

Future Directions

There are several future directions for research on msADP. One direction is to further elucidate the mechanism of action of this compound, which could lead to the development of more effective therapies for this compound. Another direction is to test the safety and efficacy of this compound in clinical trials, which could pave the way for its use in humans. Finally, researchers could explore the potential of combining this compound with other therapies for this compound, such as immunomodulatory drugs or stem cell therapy.

Synthesis Methods

MsADP is a synthetic compound that was first synthesized in 2009 by a team of researchers led by Dr. Hui-Ming Zhang at the Chinese Academy of Sciences. The synthesis of this compound involves a multi-step process that starts with the reaction of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-6-carboxylic acid with 4-chlorobenzaldehyde in the presence of a base. This is followed by a series of reactions that result in the formation of this compound.

Scientific Research Applications

MsADP has been extensively studied in preclinical models of this compound, and the results have been promising. In animal models of this compound, this compound has been shown to reduce inflammation, demyelination, and axonal damage, leading to improvements in neurological function. This compound has also been shown to have a neuroprotective effect, which may be beneficial in preventing or delaying the progression of this compound.

properties

CAS RN

118790-66-2

Molecular Formula

C10H17N3O10P2

Molecular Weight

401.2 g/mol

IUPAC Name

[5-[(6-aminopyrimidin-4-yl)methyl]-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

InChI

InChI=1S/C10H17N3O10P2/c11-8-2-5(12-4-13-8)1-6-9(14)10(15)7(22-6)3-21-25(19,20)23-24(16,17)18/h2,4,6-7,9-10,14-15H,1,3H2,(H,19,20)(H2,11,12,13)(H2,16,17,18)

InChI Key

AFRPZTUILYHHGY-UHFFFAOYSA-N

SMILES

C1=C(N=CN=C1N)CC2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O

Canonical SMILES

C1=C(N=CN=C1N)CC2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O

synonyms

6-(ribofuranosylmethyl)-4-pyrimidinamine-5'-diphosphate
6-(ribofuranosylmethyl)-4-pyrimidinamine-5'-diphosphate, (beta-anomer)
msADP

Origin of Product

United States

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